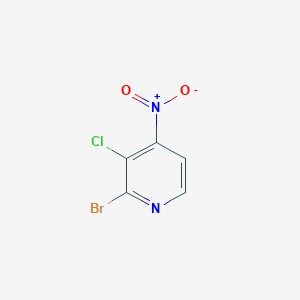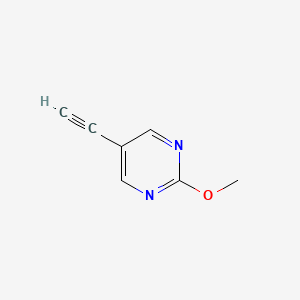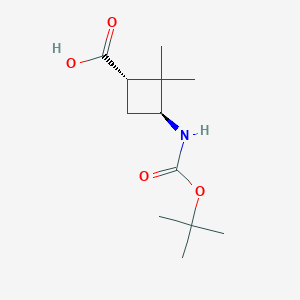
2-Bromo-3-chloro-4-nitropyridine
Vue d'ensemble
Description
2-Bromo-3-chloro-4-nitropyridine is a pyridine derivative . It has a molecular weight of 237.44 and its IUPAC name is 2-bromo-4-chloro-3-nitropyridine .
Molecular Structure Analysis
The InChI code for 2-Bromo-3-chloro-4-nitropyridine is 1S/C5H2BrClN2O2/c6-5-4(9(10)11)3(7)1-2-8-5/h1-2H . This indicates the positions of the bromine, chlorine, and nitro groups on the pyridine ring.Physical And Chemical Properties Analysis
2-Bromo-3-chloro-4-nitropyridine is a solid . It should be stored in an inert atmosphere at 2-8°C . The molecular formula is C5H2BrClN2O2 .Applications De Recherche Scientifique
Structural and Vibrational Analysis
2-Bromo-3-chloro-4-nitropyridine and its derivatives have been studied for their crystal structures and vibrational spectra. The crystal structure of 2-Bromo-4-nitropyridine N-oxide, for instance, is orthorhombic with the bromine ion nearly coplanar with the pyridine ring. The study of its polarized Fourier transform IR and Raman spectra provides insights into the molecular structure and intermolecular interactions, such as hydrogen bonds of the type C—H···O, which link the molecules into pairs around centers of symmetry (Hanuza et al., 2002). Similarly, 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide has been investigated for its vibrational properties and crystal structure, showing unique intermolecular interactions and structural features (Ban-Oganowska et al., 2001).
Large-Scale Synthesis and Safety Analysis
In the context of industrial applications, the synthesis of 5-Bromo-2-nitropyridine from the corresponding amine via hydrogen peroxide oxidation in large-scale production has been explored. This process included a comprehensive safety analysis to ensure the stability of the reactants and products, leading to a reproducible and safe protocol for large-scale synthesis (Agosti et al., 2017).
Computational Studies and Molecular Docking
2-Bromo-3-chloro-4-nitropyridine and related compounds have also been the subject of computational studies. For instance, computational calculations were carried out to analyze the molecular structure and energy of 5-bromo-3-nitropyridine-2-carbonitrile, including molecular docking studies with target protein 3CEJ, suggesting its potential as a centromere-associated protein inhibitor (Arulaabaranam et al., 2021). Quantum mechanical, spectroscopic, and docking studies of 2-Amino-3-bromo-5-nitropyridine have been conducted to understand its molecular structure, electronic and vibrational characteristics, and potential as a nonlinear optical material and protein inhibitor (Abraham et al., 2017).
Propriétés
IUPAC Name |
2-bromo-3-chloro-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O2/c6-5-4(7)3(9(10)11)1-2-8-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDWIGKURABZNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1[N+](=O)[O-])Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-chloro-4-nitropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1403567.png)

![2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol](/img/structure/B1403569.png)



![(3aS,5R,6S,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B1403576.png)
![2-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1403577.png)

